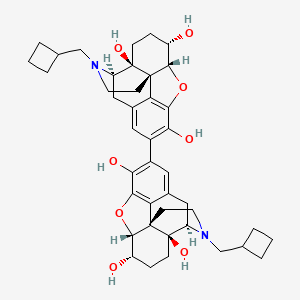

2,2-Bis Nalbuphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H52N2O8 |

|---|---|

Molecular Weight |

712.9 g/mol |

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-10-[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

InChI |

InChI=1S/C42H52N2O8/c45-27-7-9-41(49)29-17-23-15-25(33(47)35-31(23)39(41,37(27)51-35)11-13-43(29)19-21-3-1-4-21)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30)20-22-5-2-6-22/h15-16,21-22,27-30,37-38,45-50H,1-14,17-20H2/t27-,28-,29+,30+,37-,38-,39-,40-,41+,42+/m0/s1 |

InChI Key |

DBCWTMIWDSKFLL-LEBWPUBNSA-N |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)O)O)O |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Bisnalbuphine (CAS 214542-42-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific pharmacological and toxicological properties of 2,2'-Bisnalbuphine (CAS 214542-42-4) is limited. This compound is primarily classified as a related substance and reference standard for its parent compound, Nalbuphine.[1][2] Consequently, this guide provides a comprehensive overview of the well-documented technical data for Nalbuphine to offer a relevant and informative resource for researchers in the field. The experimental protocols and signaling pathways described are those pertinent to the pharmacological characterization of Nalbuphine and would be applicable to the study of related compounds like 2,2'-Bisnalbuphine.

Introduction

2,2'-Bisnalbuphine is a molecule structurally related to Nalbuphine, a potent opioid analgesic.[3][4] It is recognized as a reference material for the quality control and analytical assessment of Nalbuphine during its production and in pharmaceutical formulations.[1] Understanding the characteristics of Nalbuphine is therefore essential for contextualizing the role and potential impact of its related substances.

Nalbuphine is a semi-synthetic opioid with a mixed agonist-antagonist profile at opioid receptors.[5] It exhibits agonist activity at kappa-opioid receptors and antagonist activity at mu-opioid receptors.[6][7] This dual mechanism of action provides effective analgesia with a reduced risk of certain side effects commonly associated with full mu-opioid agonists, such as respiratory depression and dependence.[8]

Chemical and Physical Properties

A summary of the key chemical and physical properties for 2,2'-Bisnalbuphine and its parent compound, Nalbuphine, is presented below.

| Property | 2,2'-Bisnalbuphine | Nalbuphine |

| CAS Number | 214542-42-4[3][4] | 20594-83-6[6] |

| Molecular Formula | C42H52N2O8[3][4] | C21H27NO4[5] |

| Molecular Weight | 712.871 g/mol [3] | 357.45 g/mol |

| IUPAC Name | (4R,4'R,5S,5'S,8S,8'S,9R,9'R,17S,17'S)-3,3'-Bis(cyclobutylmethyl)-1,1',2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',18,18'-icosahydro-[13,13'-bi(4,12-methanobenzofuro[3,2-e]isoquinoline)]-5,5',8,8',12,12'-hexaol[1][9] | (4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,14-triol |

| Synonyms | [2,2'-Bimorphinan]-3,3',6,6',14,14'-hexol; 17,17'-bis(cyclobutylmethyl)-4,5:4',5'-diepoxy-; (5α,5'α,6α,6'α)- (9CI); 2,2'-Bisnalbuphine[3] | Nubain |

| Appearance | Neat[3] | - |

Pharmacological Profile of Nalbuphine

The pharmacological activity of Nalbuphine is primarily mediated through its interaction with opioid receptors in the central nervous system.

Mechanism of Action

Nalbuphine is a mixed agonist-antagonist opioid.[5] It functions as a potent agonist at the kappa-opioid receptor and a partial antagonist at the mu-opioid receptor.[6][7] This unique profile contributes to its analgesic effects while mitigating some of the undesirable side effects of traditional opioids.[8]

Pharmacokinetics

| Parameter | Value |

| Onset of Action | IV: 2-3 minutes; IM/SC: <15 minutes[10][11] |

| Duration of Action | 3-6 hours[10][11] |

| Protein Binding | Approximately 50%[10] |

| Metabolism | Primarily hepatic[11] |

| Elimination Half-Life | Approximately 5 hours[12] |

| Excretion | Primarily in feces via biliary excretion, with a smaller portion in urine. |

Experimental Protocols

The following are representative experimental protocols used in the characterization of opioid compounds like Nalbuphine.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for specific opioid receptor subtypes.

-

Objective: To quantify the affinity (Ki) of the test compound for mu, delta, and kappa-opioid receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells).

-

Incubate the membrane homogenates with a specific radioligand (e.g., [3H]-DAMGO for mu, [3H]-DPDPE for delta, [3H]-U69593 for kappa) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Analgesia Models

Animal models are used to assess the analgesic efficacy of a compound.

-

Objective: To determine the analgesic effect of the test compound in a model of acute pain.

-

Model: Mouse hot-plate test.

-

Methodology:

-

Administer the test compound or vehicle to mice via a specified route (e.g., subcutaneous).

-

At predetermined time points after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Record the latency for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).

-

A cut-off time is established to prevent tissue damage.

-

The analgesic effect is expressed as the percent maximum possible effect (%MPE).

-

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by Nalbuphine through its interaction with kappa and mu-opioid receptors.

Caption: Nalbuphine's dual action on opioid receptors.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of an opioid compound.

References

- 1. veeprho.com [veeprho.com]

- 2. 2,2-Bis Nalbuphine | TRC-B497800-10MG | LGC Standards [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Quality Control Chemicals (QCC) [qcchemical.com]

- 5. xenonillinois.com [xenonillinois.com]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. Nalbuphine | C21H27NO4 | CID 5311304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nalbuphine Hydrochloride? [synapse.patsnap.com]

- 9. chemicea.com [chemicea.com]

- 10. mims.com [mims.com]

- 11. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Nalbuphine - Wikipedia [en.wikipedia.org]

Molecular weight and formula of 2,2-Bis Nalbuphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical signaling pathways of 2,2-Bis Nalbuphine. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel opioid receptor modulators.

Core Compound Data

This compound is a dimer of the mixed agonist-antagonist opioid, Nalbuphine.[1] As a dimeric compound, its pharmacological profile may present unique characteristics compared to its monomeric precursor. The fundamental quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₂N₂O₈ | [2][3][4][5][6] |

| Molecular Weight | 712.87 g/mol | [3][5][6] |

| CAS Number | 214542-42-4 | [2][4][5] |

Hypothetical Synthesis and Experimental Protocols

Experimental Protocol 1: Synthesis of Nalbuphine from Noroxymorphone

The precursor, nalbuphine, can be synthesized from noroxymorphone. The following protocol is a generalized procedure based on established methods for the N-alkylation of noroxymorphone.

Objective: To synthesize nalbuphine via N-alkylation of noroxymorphone with cyclobutylmethyl bromide.

Materials:

-

Noroxymorphone

-

Cyclobutylmethyl bromide

-

Sodium bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Methanol (MeOH)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

N-Alkylation to form Nalbuphone:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve noroxymorphone (1 equivalent) in anhydrous DMF.

-

Add sodium bicarbonate (2-3 equivalents) to the solution.

-

To this suspension, add cyclobutylmethyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator to yield crude nalbuphone.

-

-

Reduction of Nalbuphone to Nalbuphine:

-

Dissolve the crude nalbuphone in methanol.

-

In a separate flask, prepare a solution of sodium borohydride (2-4 equivalents) in methanol.

-

Slowly add the sodium borohydride solution to the nalbuphone solution at 0 °C.

-

After the addition is complete, add a solution of iodine (1 equivalent) in methanol dropwise.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude nalbuphine.

-

The crude product can be further purified by column chromatography on silica gel.

-

Experimental Protocol 2: Hypothetical Synthesis of this compound via Oxidative Coupling

This proposed protocol is based on general methods for the oxidative dimerization of phenolic compounds and would require optimization.

Objective: To synthesize this compound through the oxidative coupling of nalbuphine.

Materials:

-

Nalbuphine

-

Iron(III) chloride (FeCl₃) or other suitable oxidizing agent (e.g., potassium ferricyanide)

-

Methanol or another suitable solvent

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Column chromatography apparatus

Procedure:

-

Oxidative Coupling Reaction:

-

Dissolve nalbuphine (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.

-

Prepare a solution of the oxidizing agent, for example, Iron(III) chloride (2-3 equivalents), in the same solvent.

-

Add the oxidant solution dropwise to the nalbuphine solution with vigorous stirring at room temperature.

-

Monitor the reaction for the formation of a new, less polar spot by TLC, which would correspond to the dimer.

-

The reaction time will need to be optimized; it could range from a few hours to overnight.

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction by adding water.

-

Basify the solution with ammonium hydroxide to a pH of ~9 to precipitate any remaining iron salts and to ensure the product is in its freebase form.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.

-

Characterize the final product by NMR, mass spectrometry, and FT-IR to confirm its structure.

-

Theoretical Signaling Pathways

Nalbuphine is a mixed agonist-antagonist opioid modulator. It primarily acts as a partial agonist or antagonist at the μ-opioid receptor (MOR) and a high-efficacy partial agonist at the κ-opioid receptor (KOR).[2] The signaling pathways of this compound have not been elucidated, but they are likely to involve modulation of the same receptors as its monomeric counterpart. The following diagram illustrates the canonical G-protein-dependent signaling pathway for KOR and MOR.

References

- 1. iasp-pain.org [iasp-pain.org]

- 2. Nalbuphine - Wikipedia [en.wikipedia.org]

- 3. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EMCrit Blog - Emergency Department Critical Care & Resuscitation [emcrit.org]

- 6. mdpi.com [mdpi.com]

Synthesis and Formation of 2,2'-Bisnalbuphine: A Technical Guide to a Key Nalbuphine Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,2'-Bisnalbuphine, a primary impurity of the synthetic opioid analgesic, Nalbuphine. The formation of this dimeric impurity, primarily through oxidative degradation, represents a critical consideration in the manufacturing and stability testing of Nalbuphine-containing pharmaceutical products. This document outlines the synthesis, formation pathways, and analytical methodologies for the characterization of 2,2'-Bisnalbuphine, offering valuable insights for researchers and professionals in drug development and quality control.

Introduction to 2,2'-Bisnalbuphine

2,2'-Bisnalbuphine is a dimeric impurity of Nalbuphine, formed through the oxidative coupling of two Nalbuphine molecules.[1] As a degradation product, its presence in Nalbuphine formulations is a key indicator of product stability and must be carefully monitored to ensure safety and efficacy. The chemical structure of 2,2'-Bisnalbuphine is characterized by a C-C bond between the phenolic rings of two Nalbuphine monomers.

Table 1: Chemical and Physical Properties of 2,2'-Bisnalbuphine

| Property | Value | Reference(s) |

| IUPAC Name | (4R,4'R,5S,5'S,8S,8'S,9R,9'R,17S,17'S)-3,3'-Bis(cyclobutylmethyl)-1,1',2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',18,18'-icosahydro-[13,13'-bi(4,12-methanobenzofuro[3,2-e]isoquinoline)]-5,5',8,8',12,12'-hexaol | [2] |

| CAS Number | 214542-42-4 | [1] |

| Molecular Formula | C42H52N2O8 | [3] |

| Molecular Weight | 712.87 g/mol |

Mechanism of Formation: Oxidative Dimerization

The primary pathway for the formation of 2,2'-Bisnalbuphine is the oxidative degradation of Nalbuphine.[4] This process is particularly relevant for 4,5-epoxymorphinans that possess a hydroxyl group at the 3-position. The mechanism involves the oxidation of the phenolic group on the Nalbuphine molecule, leading to the formation of a phenoxy radical. Two of these radicals then undergo a coupling reaction to form the dimeric structure of 2,2'-Bisnalbuphine.

This reaction is often induced under stress conditions, particularly in the presence of oxidizing agents such as hydrogen peroxide.[4] Forced degradation studies are instrumental in understanding the propensity of Nalbuphine to form this impurity under various environmental conditions.

References

A Technical Whitepaper on the Pharmacological Profile of Bivalent Opioid Ligands Derived from Nalbuphine

Disclaimer: While the compound 2,2-Bis Nalbuphine (CAS 214542-42-4) is recognized as a chemical entity and is available from various suppliers, a comprehensive pharmacological profile is not available in peer-reviewed scientific literature.[1][2][3] This guide will therefore focus on the detailed pharmacological properties of a closely related, scientifically characterized bivalent ligand: a heterodimer containing nalbuphine and butorphan, which serves as a pertinent example of how dimerization can modulate opioid receptor activity.[4]

This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the receptor binding, functional activity, and relevant experimental methodologies associated with a nalbuphine-containing bivalent ligand.

Introduction to Bivalent Opioid Ligands

Nalbuphine is a clinically significant opioid analgesic characterized by a mixed agonist-antagonist profile; it acts as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial antagonist.[5][6][7] This profile provides potent analgesia with a ceiling effect on respiratory depression, a common and dangerous side effect of MOR agonists like morphine.[8][9]

The concept of bivalent ligands involves linking two pharmacophores—in this case, two opioid ligands—together with a chemical spacer. This approach is used to explore the potential for simultaneous interaction with two receptor binding sites, which may reside on a single receptor or across two separate receptors that have formed a dimer.[4][10] Such interactions can lead to unique pharmacological profiles with altered affinity, selectivity, and functional activity compared to the parent monomeric drugs. This paper examines a heterodimer of butorphan and nalbuphine (referred to as Ligand 6 in the source study) to illustrate these principles.[4]

Receptor Binding Affinity

The initial step in characterizing any new ligand is to determine its binding affinity for its target receptors. This is typically achieved through competitive radioligand binding assays, where the new compound's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value signifies a higher affinity.

The binding affinities for the butorphan-nalbuphine heterodimer and its parent compounds at the mu (μ), delta (δ), and kappa (κ) opioid receptors are summarized below.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

|---|---|---|---|

| Nalbuphine | 0.89 ± 0.02 | 2.2 ± 0.01 | 240 ± 18 |

| Butorphan | 0.23 ± 0.01 | 0.079 ± 0.003 | 5.9 ± 0.6 |

| Butorphan-Nalbuphine Heterodimer | 0.46 ± 0.01 | 0.34 ± 0.01 | Not Reported |

Data sourced from Portoghese et al.[4]

The data indicates that the heterodimer exhibits a high affinity for both MOR and KOR. Compared to nalbuphine alone, the heterodimer shows a nearly 2-fold increase in MOR affinity and a more than 6-fold increase in KOR affinity.[4]

In Vitro Functional Activity

Functional assays are crucial to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. The [35S]GTPγS binding assay is a common method used to measure the activation of G-protein coupled receptors (GPCRs), such as opioid receptors. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit, and the resulting increase in radioactivity is measured.

Activity at the Kappa-Opioid Receptor (KOR)

The functional activity at the KOR was assessed by measuring the stimulation of [35S]GTPγS binding.

Table 2: Functional Activity at the κ-Opioid Receptor

| Compound | Emax (% Stimulation vs. U50,488) | EC50 (nM) |

|---|---|---|

| Nalbuphine | 50.3 ± 3.4 | 14.1 ± 2.1 |

| Butorphan | 58.2 ± 3.2 | 0.32 ± 0.05 |

| Butorphan-Nalbuphine Heterodimer | 55.4 ± 2.9 | 1.1 ± 0.1 |

Data sourced from Portoghese et al.[4]

The heterodimer produced a maximal stimulation (Emax) comparable to both parent compounds, indicating it functions as a KOR agonist.[4] Its potency (EC50) is significantly greater than that of nalbuphine, though slightly less than butorphan.[4] The study also noted that the heterodimer could inhibit KOR stimulation by the standard agonist U50,488, suggesting it may have a mixed agonist/antagonist profile at this receptor.[4]

Activity at the Mu-Opioid Receptor (MOR)

Activity at the MOR was evaluated by measuring both direct stimulation of [35S]GTPγS binding and the ability to inhibit binding stimulated by the standard MOR agonist, DAMGO.

Table 3: Functional Activity at the μ-Opioid Receptor

| Compound | Emax (% Stimulation) | Imax (% Inhibition of DAMGO) |

|---|---|---|

| Nalbuphine | Minimal Stimulation | 98.2 ± 3.1 |

| Butorphan | Minimal Stimulation | 99.1 ± 2.9 |

| Butorphan-Nalbuphine Heterodimer | Minimal Stimulation | 97.5 ± 2.8 |

Data sourced from Portoghese et al.[4]

The butorphan-nalbuphine heterodimer produced minimal stimulation of [35S]GTPγS binding on its own but provided a near-complete inhibition of DAMGO-stimulated binding.[4] This pharmacological profile is consistent with that of its parent compounds and confirms that the heterodimer acts as a potent MOR antagonist.[4]

Signaling Pathways

Opioid receptors are class A GPCRs that primarily couple to inhibitory Gi/o proteins. Upon activation by an agonist, a conformational change in the receptor triggers the dissociation of the G-protein heterotrimer. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs). This combination of effects leads to hyperpolarization and reduced neuronal excitability, which underlies the analgesic effects of opioids.

Caption: Generalized Gi/o-protein signaling pathway for opioid receptors.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for opioid receptors.

-

Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a cold buffer solution. The homogenate is centrifuged, and the resulting pellet containing cell membranes is washed and resuspended to a specific protein concentration.

-

Assay Incubation: In assay tubes, the membrane preparation is incubated with a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR) and varying concentrations of the unlabeled test compound (e.g., the butorphan-nalbuphine heterodimer).

-

Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of a non-radiolabeled standard ligand (e.g., naloxone) to determine non-specific binding.

-

Separation and Counting: After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed to remove unbound radioligand.

-

Data Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay Protocol

This protocol describes a method for assessing the functional activity (G-protein activation) of a test compound.

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared as described above.

-

Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.

-

Basal and Maximal Stimulation: Control tubes are included to measure basal binding (no agonist) and maximal stimulation (a saturating concentration of a standard full agonist, e.g., DAMGO for MOR).

-

Antagonist Mode: To measure antagonist activity, membranes are incubated with a fixed concentration of a standard agonist (e.g., DAMGO) in the presence of varying concentrations of the test compound.

-

Separation and Counting: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine agonist potency (EC50) and efficacy (Emax) or antagonist inhibitory constants (IC50 or Kb).

Experimental & Developmental Workflow

The characterization of a novel bivalent ligand follows a logical progression from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

References

- 1. This compound | 214542-42-4 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nalbuphine | C21H27NO4 | CID 5311304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Comparision of Nalbuphine with Morphine for Analgesic Effects and Safety : Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jneurosci.org [jneurosci.org]

Unraveling the Opioid Receptor Interactions of 2,2-Bis Nalbuphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data on the specific mechanism of action of 2,2-Bis Nalbuphine, a homodimer of Nalbuphine, is limited. This guide provides a comprehensive overview of the well-established mechanism of action of its parent compound, Nalbuphine, which serves as a foundational framework for understanding the potential interactions of this compound with opioid receptors. Furthermore, this document outlines the requisite experimental protocols for the characterization of novel bivalent opioid ligands, drawing parallels from existing research on similar compounds.

Introduction to Nalbuphine: A Mixed Agonist-Antagonist

Nalbuphine is a semi-synthetic opioid with a distinctive mixed agonist-antagonist profile at opioid receptors. It is structurally related to both the potent opioid agonist oxymorphone and the antagonist naloxone. This dual activity contributes to its clinical utility as an analgesic with a ceiling effect on respiratory depression and a lower abuse potential compared to full µ-opioid receptor agonists.

Nalbuphine's Interaction with Opioid Receptors

Nalbuphine primarily exerts its effects through interactions with the µ (mu), κ (kappa), and to a lesser extent, δ (delta) opioid receptors.

-

Kappa (κ) Opioid Receptor: Nalbuphine acts as an agonist at the κ-opioid receptor. This interaction is believed to be the primary mediator of its analgesic effects.

-

Mu (µ) Opioid Receptor: At the µ-opioid receptor, Nalbuphine functions as an antagonist. This antagonism is responsible for its ability to reverse the respiratory depression caused by µ-agonists and contributes to its favorable safety profile.

-

Delta (δ) Opioid Receptor: Nalbuphine has a lower affinity for the δ-opioid receptor compared to the µ and κ receptors.

Quantitative Analysis of Nalbuphine's Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities of Nalbuphine at the three primary opioid receptors. This data is essential for understanding its pharmacological profile.

| Receptor | Binding Affinity (Ki) [nM] | Reference Compound | Tissue Source |

| µ (Mu) | 0.5 | [³H]Dihydromorphine | Rat brain homogenates |

| κ (Kappa) | 29 | [³H]Ethylketocyclazocine | Rat brain homogenates |

| δ (Delta) | 60 | D-[³H]Ala²-D-Leu⁵-enkephalin | Rat brain homogenates |

Table 1: Nalbuphine Opioid Receptor Binding Affinities

| Receptor | Functional Assay | Activity | EC₅₀ [nM] | Emax (%) | Cell Line |

| µ (Mu) | [³⁵S]GTPγS Binding | Partial Agonist | 14 | 47 | CHO |

| κ (Kappa) | [³⁵S]GTPγS Binding | Full Agonist | 27 | 81 | CHO |

| δ (Delta) | [³⁵S]GTPγS Binding | Low Potency | >1000 | - | CHO |

Table 2: Nalbuphine Functional Activity at Opioid Receptors

Signaling Pathways

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), Nalbuphine modulates intracellular signaling cascades.

As a κ-agonist , Nalbuphine activates the Gi/o protein, leading to:

-

Inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

As a µ-antagonist , Nalbuphine competitively blocks the binding of endogenous or exogenous µ-agonists, thereby preventing the activation of the aforementioned signaling pathways at the µ-receptor.

Figure 1: κ-Opioid Receptor Agonist Signaling Pathway.

Experimental Protocols for Characterization of this compound

To determine the mechanism of action of this compound, a series of in vitro experiments are necessary. The following protocols are based on standard methodologies used for opioid ligand characterization.

Radioligand Binding Assays

This assay determines the affinity and selectivity of this compound for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing human µ, δ, or κ opioid receptors.

-

Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ) and varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Functional Assay

This assay determines the functional activity (agonist, partial agonist, or antagonist) of this compound at the opioid receptors.

Methodology:

-

Membrane Preparation: Use the same cell membranes as in the binding assays.

-

Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

-

Incubation: Incubate the membranes with varying concentrations of this compound in the assay buffer. For antagonist activity determination, incubate with a fixed concentration of a known agonist (e.g., DAMGO for µ) and varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free [³⁵S]GTPγS by filtration and measure the bound radioactivity.

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) for agonist activity. For antagonist activity, determine the IC₅₀ for the inhibition of agonist-stimulated binding.

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be elucidated, the well-characterized pharmacology of its parent compound, Nalbuphine, provides a strong foundation for investigation. The bivalent nature of this compound suggests the potential for unique receptor interactions, including simultaneous binding to two receptor sites, which could lead to altered affinity, selectivity, and functional activity compared to the monomer. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound's effects at opioid receptors, which will be crucial for understanding its therapeutic potential.

In Vitro Activity of 2,2-Bis Nalbuphine: A Technical Guide

Introduction

Nalbuphine is a semi-synthetic opioid with a mixed agonist-antagonist profile at opioid receptors. It is clinically used as an analgesic for moderate to severe pain. Its unique pharmacological profile, characterized by kappa-opioid receptor (KOR) agonism and mu-opioid receptor (MOR) antagonism, contributes to its analgesic effects with a reduced risk of respiratory depression and abuse potential compared to full MOR agonists. 2,2-Bis Nalbuphine is a dimeric derivative of Nalbuphine. While its specific pharmacological properties are not yet characterized in the literature, understanding the detailed in vitro activity of the parent molecule, Nalbuphine, is a critical first step in predicting its potential therapeutic applications and mechanism of action.

Data Presentation: In Vitro Activity of Nalbuphine

The following tables summarize the quantitative data on the in vitro activity of Nalbuphine at the three main opioid receptors: mu (µ), kappa (κ), and delta (δ). This data is derived from various radioligand binding and functional assays.

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Mu (µ) | [3H]dihydromorphine | Rat brain homogenates | 0.5 | [1] |

| Kappa (κ) | (-)-[3H]ethylketocyclazocine | Rat brain homogenates | 29 | [1] |

| Delta (δ) | D-[3H]Ala2-D-Leu5-enkephalin | Rat brain homogenates | 60 | [1] |

| Assay | Receptor | Parameter | Value (nM) | Reference |

| [3H]Nalbuphine Binding | Mu (µ) | IC50 (vs. Morphine) | 0.9 | [1] |

| [3H]Nalbuphine Binding | Kappa (κ) | IC50 (vs. U-50,488H) | 10 | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the activity of Nalbuphine are provided below. These protocols are generalized from standard practices in opioid receptor pharmacology.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In the case of Nalbuphine, these assays quantify its ability to displace a radiolabeled ligand from the mu, kappa, and delta opioid receptors.

1. Membrane Preparation:

-

Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the opioid receptors.

-

The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of 1-2 mg/mL.

2. Competition Binding Assay:

-

The membrane preparation is incubated with a specific radioligand for each opioid receptor subtype:

-

Mu (µ) receptor: [3H]dihydromorphine

-

Kappa (κ) receptor: (-)-[3H]ethylketocyclazocine

-

Delta (δ) receptor: D-[3H]Ala2-D-Leu5-enkephalin

-

-

A range of concentrations of unlabeled Nalbuphine is added to compete with the radioligand for binding to the receptors.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The concentration of Nalbuphine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist or an antagonist at a receptor and to quantify its potency and efficacy.

This assay measures the activation of G proteins coupled to the opioid receptors, which is an early event in the signaling cascade following agonist binding.

1. Membrane Preparation:

-

Membranes are prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue, as described for the radioligand binding assay.

2. Assay Procedure:

-

Membranes are incubated in an assay buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Increasing concentrations of Nalbuphine are added to the reaction mixture.

-

The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.

-

Basal G protein activation is measured in the absence of any ligand, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

To determine antagonist activity, membranes are pre-incubated with Nalbuphine before the addition of a known opioid agonist.

3. Separation and Detection:

-

The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.

4. Data Analysis:

-

Agonist activity is determined by the concentration-dependent increase in [35S]GTPγS binding. The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are calculated.

-

Antagonist activity is determined by the ability of Nalbuphine to inhibit the agonist-stimulated [35S]GTPγS binding. The IC50 and subsequently the Ki can be calculated.

This assay measures the downstream effect of opioid receptor activation on the production of the second messenger, cyclic adenosine monophosphate (cAMP). Opioid receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

1. Cell Culture:

-

Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) are cultured to confluence in appropriate media.

2. Assay Procedure:

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.

-

Increasing concentrations of Nalbuphine are added to the cells.

-

To assess antagonist activity, cells are pre-incubated with Nalbuphine before the addition of a known opioid agonist.

3. Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

4. Data Analysis:

-

Agonist activity is observed as a concentration-dependent decrease in forskolin-stimulated cAMP levels. The IC50 (concentration that causes 50% inhibition) is determined.

-

Antagonist activity is determined by the ability of Nalbuphine to reverse the agonist-induced inhibition of cAMP accumulation.

Visualizations

Signaling Pathways of Nalbuphine

The following diagrams illustrate the proposed signaling mechanisms of Nalbuphine at the kappa and mu opioid receptors.

References

Lack of Publicly Available Toxicological Data for 2,2-Bis Nalbuphine Impedes Comprehensive Analysis

A thorough review of available scientific literature and public databases reveals a significant gap in the toxicological data for 2,2-Bis Nalbuphine, a dimer and known impurity of the synthetic opioid analgesic, Nalbuphine.[1][2][3] At present, no specific preclinical toxicological studies, such as LD50, no-observed-adverse-effect-level (NOAEL), cytotoxicity, or genotoxicity assessments for this compound, have been publicly reported. This absence of data prevents the creation of an in-depth technical guide on its safety profile as requested.

While information on the parent compound, Nalbuphine, is more readily available, it is crucial to distinguish that the toxicological profile of an impurity may not be identical to that of the active pharmaceutical ingredient. Regulatory guidelines often necessitate separate safety evaluations for impurities, particularly when they exceed certain thresholds.

Information on the Parent Compound: Nalbuphine

Nalbuphine is a well-documented mixed agonist-antagonist opioid used for the relief of moderate to severe pain.[4][5] Its mechanism of action involves interaction with kappa and mu-opioid receptors.[6]

Toxicological Profile of Nalbuphine:

Limited publicly available data on the non-clinical toxicology of Nalbuphine includes an acute oral LD50 of 1100 mg/kg in dogs.[4] Overdose symptoms in humans are primarily characterized by sleepiness and mild dysphoria.[4] The common adverse effects associated with clinical use include sedation, sweating, nausea, vomiting, dizziness, vertigo, dry mouth, and headache.[6]

Pharmacokinetics of Nalbuphine:

The onset of action for Nalbuphine is within 2 to 3 minutes following intravenous administration and within 15 minutes after intramuscular or subcutaneous injection, with a duration of action of 3 to 6 hours.[7][8] It is primarily metabolized in the liver.[7]

Status of this compound

Currently, this compound is commercially available as a reference standard for analytical purposes, such as impurity profiling in Nalbuphine drug products.[9][10] Its presence as a dimer of Nalbuphine suggests it may be formed during the synthesis or degradation of the parent drug.[1] Without dedicated toxicological studies, the potential risks associated with this compound exposure remain uncharacterized.

Given the lack of specific data for this compound, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or signaling pathway diagrams related to its toxicology. Further research and publication of safety data are necessary to enable a comprehensive toxicological assessment of this compound.

References

- 1. This compound | 214542-42-4 [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nalbuphine | C21H27NO4 | CID 5311304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | CAS No- 214542-42-4 | NA [chemicea.com]

- 10. cymitquimica.com [cymitquimica.com]

Understanding the Dimerization Process of Nalbuphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalbuphine, a synthetic opioid analgesic, exhibits a unique pharmacological profile as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[1][2][3][4] This dual action contributes to its clinical efficacy in managing moderate to severe pain with a reduced risk of respiratory depression and abuse potential compared to full MOR agonists.[5][6] Emerging evidence suggests that the functional effects of opioids, including nalbuphine, may be intricately linked to the dimerization of opioid receptors. G-protein-coupled receptors (GPCRs), such as opioid receptors, can exist and function as monomers, but they also form homodimers (composed of identical receptors) and heterodimers (composed of different but related receptors).[7][8] These dimeric complexes can exhibit unique pharmacological and signaling properties distinct from their monomeric counterparts.[8] This guide provides an in-depth technical overview of the dimerization process of opioid receptors, with a specific focus on the potential modulatory role of nalbuphine on mu-kappa opioid receptor (MOR-KOR) heterodimers.

Opioid Receptor Dimerization

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, have been demonstrated to form both homodimers and heterodimers.[9][10] This dimerization is a dynamic process that can influence ligand binding, G-protein coupling, and downstream signaling pathways.[7][11] The formation of these receptor complexes adds a layer of complexity to opioid pharmacology, offering novel targets for drug development.[8] For instance, MOR-KOR heterodimers have been identified and are of particular interest in understanding the actions of mixed agonist-antagonist opioids like nalbuphine.[9]

Nalbuphine's Interaction with Opioid Receptors

Nalbuphine's distinct clinical profile arises from its differential activity at MORs and KORs. It acts as an agonist at KORs, contributing to its analgesic effects, while simultaneously acting as an antagonist at MORs, which is thought to mitigate some of the undesirable side effects associated with MOR agonists, such as respiratory depression and dependence.[1][2][3][4][5][12][13]

Quantitative Data: Nalbuphine Binding Affinities

The following table summarizes the binding affinities of nalbuphine for the mu and kappa opioid receptors, as determined by radioligand binding assays.

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| Mu (μ) | Nalbuphine | 0.5 | 0.5 | 0.9 (vs. [3H]nalbuphine) | [7][13] |

| Kappa (κ) | Nalbuphine | 29 | 12 | 10 (vs. [3H]nalbuphine) | [7][13] |

| Delta (δ) | Nalbuphine | 60 | - | - | [13] |

Ki: Inhibition constant; Kd: Dissociation constant; IC50: Half maximal inhibitory concentration.

Experimental Protocols for Studying Nalbuphine's Effect on Receptor Dimerization

Several biophysical techniques can be employed to investigate the influence of nalbuphine on opioid receptor dimerization.[14][15] Bioluminescence Resonance Energy Transfer (BRET) is a powerful method for studying protein-protein interactions in living cells.[16][17][18][19]

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To determine if nalbuphine modulates the dimerization of MOR and KOR in living cells.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and co-transfected with plasmids encoding for MOR fused to a Renilla luciferase (Rluc) donor and KOR fused to a yellow fluorescent protein (YFP) acceptor.

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Nalbuphine Treatment: Cells are treated with varying concentrations of nalbuphine or a vehicle control for a specified incubation period.

-

BRET Measurement: The BRET substrate, coelenterazine h, is added to the cells. The light emissions from Rluc (at ~480 nm) and YFP (at ~530 nm) are measured using a microplate reader capable of detecting BRET signals.

-

Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by YFP to the light intensity emitted by Rluc. An increase or decrease in the BRET ratio in the presence of nalbuphine would indicate a modulation of receptor dimerization.

Signaling Pathways and Logical Relationships

The dimerization of opioid receptors can lead to altered downstream signaling. Upon agonist binding, opioid receptors couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][20] Dimerization can influence the efficiency and specificity of G-protein coupling and also engage other signaling pathways, such as the β-arrestin pathway, which is involved in receptor desensitization and internalization.[1][11]

Proposed Workflow for Investigating Nalbuphine's Dimerization Effect

The following diagram illustrates a logical workflow for studying the impact of nalbuphine on opioid receptor dimerization and its functional consequences.

Putative Signaling Pathway of a MOR-KOR Heterodimer Modulated by Nalbuphine

This diagram illustrates the potential signaling cascade initiated by the binding of nalbuphine to a MOR-KOR heterodimer. As a KOR agonist, nalbuphine would activate the G-protein pathway through the KOR protomer. As a MOR antagonist, it would block signaling through the MOR protomer. The overall output of the dimer would be a unique signaling profile.

Conclusion

The dimerization of opioid receptors represents a critical layer of regulation in opioid pharmacology. While direct experimental evidence detailing the specific effects of nalbuphine on MOR-KOR heterodimerization is still emerging, the existing body of knowledge on opioid receptor dimerization and nalbuphine's unique pharmacology provides a strong foundation for future research. A deeper understanding of how nalbuphine modulates the formation and function of these receptor complexes will be instrumental in the development of safer and more effective analgesics. The experimental approaches and conceptual frameworks presented in this guide offer a roadmap for researchers and drug development professionals to explore this promising area of investigation.

References

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-molecule analysis reveals agonist-specific dimer formation of µ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Probing GPCR Dimerization Using Peptides [frontiersin.org]

- 4. Dimerization of the delta opioid receptor: implication for a role in receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPCR dimerization: Drug discovery aspects and targets in renin‐angiotensin systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of nalbuphine on prevention of emergence delirium in children: a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]

- 9. Opioid receptor homo- and heterodimerization in living cells by quantitative bioluminescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Monitoring Opioid Receptor Dimerization in Living Cells by Bioluminescence Resonance Energy Transfer (BRET) [ouci.dntb.gov.ua]

- 13. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G Protein–Coupled Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Frontiers | Heteromerization Modulates mu Opioid Receptor Functional Properties in vivo [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,2-Bis Nalbuphine as a Reference Standard in Pharmaceutical Analysis

Abstract: This document provides a comprehensive technical overview of 2,2-Bis Nalbuphine, a critical process-related impurity and degradation product of the synthetic opioid analgesic, Nalbuphine. Intended for researchers, analytical scientists, and drug development professionals, this guide details the formation, significance, and analytical application of this compound as a reference standard. It includes detailed experimental protocols for its quantification, summarizes key data in tabular format, and provides visual diagrams of relevant pathways and workflows to ensure the quality, safety, and efficacy of Nalbuphine-containing pharmaceutical products.

Introduction

Nalbuphine is a potent synthetic agonist-antagonist opioid analgesic of the phenanthrene series, valued for its strong pain-relieving properties with a reduced potential for abuse compared to other opioids.[1] In the manufacturing and formulation of any active pharmaceutical ingredient (API), the identification and control of impurities are paramount to ensuring the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities, necessitating the use of highly characterized reference standards for their accurate quantification.

One of the principal degradation products of Nalbuphine is this compound (also referred to as 2,2'-Bisnalbuphine).[1][2] This compound is a dimer formed through the oxidative coupling of two Nalbuphine molecules at the phenolic group.[1] Its presence in Nalbuphine hydrochloride injections and other formulations must be carefully monitored.[1] This guide focuses on the role and application of the this compound reference standard in pharmaceutical analysis.

Chemical Identity and Properties

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark. The this compound reference standard is essential for method validation, identification (e.g., peak assignment in a chromatogram), and accurate quantification of this impurity in drug substance and drug product batches.[3]

| Property | Value | Source(s) |

| Chemical Name | (4R,4'R,5S,5'S,8S,8'S,9R,9'R,17S,17'S)-3,3'-Bis(cyclobutylmethyl)-1,1',2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',18,18'-icosahydro-[13,13'-bi(4,12-methanobenzofuro[3,2-e]isoquinoline)]-5,5',8,8',12,12'-hexaol | [3][4] |

| Synonyms | 2,2'-Bisnalbuphine, [2,2′-Bimorphinan]-3,3′,6,6′,14,14′-hexol, 17,17′-bis(cyclobutylmethyl)-4,5:4′,5′-diepoxy-, (5α,5'α,6α,6'α)- | [1][3] |

| CAS Number | 214542-42-4 | [3][5][6][7] |

| Molecular Formula | C₄₂H₅₂N₂O₈ | [5][6][8] |

| Molecular Weight | 712.87 g/mol | [5][7] |

Formation Pathway and Pharmacological Context

Formation of this compound

The primary degradation pathway for 4,5-epoxymorphinans with a hydroxyl group at the 3-position, such as Nalbuphine, is oxidation.[1] This process involves the oxidation of the phenolic group, leading to subsequent condensation or dimerization.[1] Forced degradation studies confirm that Nalbuphine degrades under oxidative stress (e.g., exposure to H₂O₂) to form this compound, while showing stability against thermal, acidic, and basic conditions.[2][9]

Pharmacological Significance

Nalbuphine exerts its therapeutic effect through a dual mechanism: it is a potent agonist of kappa (κ)-opioid receptors and an antagonist of mu (μ)-opioid receptors.[10] This profile provides strong analgesia while mitigating some of the severe side effects associated with pure μ-agonists, such as respiratory depression and abuse potential.[10] The presence of impurities like this compound can potentially alter the drug's efficacy or introduce unforeseen toxicological effects. Therefore, strict control of this impurity is essential to maintain the established safety and efficacy profile of the API.

Application in Pharmaceutical Analysis

The this compound reference standard is primarily used in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure the quality control of Nalbuphine drug products.

Experimental Protocol: Impurity Profiling by HPLC

The following is a representative stability-indicating HPLC method for the determination of Nalbuphine and its degradation products, including this compound. This method is synthesized from published analytical procedures and should be fully validated by the user for their specific application.[1][11]

Objective: To separate and quantify this compound and other related substances in a Nalbuphine HCl sample.

1. Materials and Reagents:

-

Nalbuphine HCl API or drug product

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic Acid (TFA)

-

Tetrahydrofuran (THF, optional)

-

Deionized Water (18.2 MΩ·cm)

2. Chromatographic System:

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector.

3. Standard & Sample Preparation:

-

Reference Standard Stock Solution: Accurately weigh and dissolve a known quantity of this compound reference standard in a suitable solvent (e.g., mobile phase or a diluent like acetonitrile/water) to obtain a final concentration of approximately 10-20 µg/mL.

-

Nalbuphine Test Solution: Prepare a solution of Nalbuphine HCl in the same diluent at a concentration of approximately 1 mg/mL.

-

System Suitability Solution: A spiked solution containing both Nalbuphine HCl (e.g., 1 mg/mL) and this compound (e.g., 10 µg/mL) to verify resolution and sensitivity.

4. HPLC Method Parameters: The following table summarizes typical parameters for a reversed-phase gradient HPLC method.

| Parameter | Typical Value | Source(s) |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., BDS Hypersil) | [11] |

| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water | [1] |

| Mobile Phase B | Acetonitrile (or a mixture of Acetonitrile and THF) | [1] |

| Gradient Program | Time 0: 20% B; Time 20: 80% B; Time 25: 80% B; Time 26: 20% B | Representative |

| Flow Rate | 1.0 mL/min | [11] |

| Column Temperature | Ambient (e.g., 25 °C) | [11] |

| Detector Wavelength | 280 nm or 210 nm | [1][11] |

| Injection Volume | 10-20 µL | Representative |

| Relative Retention Time | ~1.4 - 1.6 (relative to Nalbuphine) | [2] |

5. Data Analysis and Quantification:

-

Inject the reference standard to determine its retention time and peak area.

-

Inject the test solution. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the external standard method, correcting for the relative response factor if necessary.[1]

Analytical Workflow

The use of a reference standard is a foundational step in the quality control workflow for pharmaceutical products. The diagram below illustrates the logical flow of quantifying an impurity like this compound.

Conclusion

The this compound reference standard is an indispensable tool in the pharmaceutical analysis of Nalbuphine. As a well-characterized dimer formed via oxidative degradation, its accurate quantification is critical for ensuring that Nalbuphine-containing products meet stringent regulatory requirements for purity, safety, and quality. The use of this reference standard within validated analytical methods, such as the HPLC protocol detailed herein, enables reliable impurity profiling and batch release testing, ultimately safeguarding patient health.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS No- 214542-42-4 | NA [chemicea.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Quality Control Chemicals (QCC) [qcchemical.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analysis of 2,2'-Bis(nalbuphine) in Nalbuphine Samples

Introduction

Nalbuphine, a synthetic opioid agonist-antagonist, is utilized for the management of moderate to severe pain. During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the final drug product. One such impurity is 2,2'-Bis(nalbuphine), a dimer formed through the oxidative coupling of two nalbuphine molecules. The primary degradation pathway for 4,5-epoxymorphinans with a hydroxyl group at the 3-position, such as nalbuphine, is the oxidation of the phenolic group, leading to condensation into a dimer[1]. Therefore, robust analytical methods are crucial for the detection and quantification of 2,2'-Bis(nalbuphine) to ensure the quality and stability of nalbuphine-containing pharmaceuticals.

This document provides detailed application notes and protocols for the analytical determination of 2,2'-Bis(nalbuphine) in nalbuphine samples, tailored for researchers, scientists, and drug development professionals. The methods described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and specific quantification.

Signaling Pathway of 2,2'-Bis(nalbuphine) Formation

Caption: Oxidative dimerization pathway of nalbuphine to form 2,2'-Bis(nalbuphine).

Analytical Methods

Two primary methods are detailed for the analysis of 2,2'-Bis(nalbuphine): a stability-indicating HPLC-UV method for routine quality control and a more sensitive UPLC-MS/MS method for trace-level quantification and confirmation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust, stability-indicating assay suitable for the quantification of 2,2'-Bis(nalbuphine) in nalbuphine drug substance and formulated products.

Quantitative Data Summary (HPLC-UV)

| Parameter | 2,2'-Bis(nalbuphine) | Nalbuphine |

| Linearity Range | 0.9 - 13.7 µg/mL | 1 - 15 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999[2] |

| Limit of Detection (LOD) | 0.01% of a 1 mg/mL solution | 0.243 µg/mL[2] |

| Limit of Quantification (LOQ) | 0.05% of a 1 mg/mL solution | 0.737 µg/mL[2] |

| Relative Retention Time (RRT) | ~1.4 - 1.6 | 1.0 |

Experimental Protocol: HPLC-UV

-

Chromatographic System:

-

HPLC system equipped with a UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: BDS Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size[2].

-

Mobile Phase: A gradient mixture of 0.05% trifluoroacetic acid in water (Solvent A) and a mixture of acetonitrile and tetrahydrofuran (Solvent B)[1]. A simpler isocratic mobile phase of 5 mM sodium acetate buffer (pH 5.5) and acetonitrile (40:60, v/v) can also be used[2].

-

Flow Rate: 1.0 mL/min[2].

-

Detection Wavelength: 210 nm[2].

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of 2,2'-Bis(nalbuphine) reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to concentrations within the linear range (e.g., 0.9, 4.6, and 13.7 µg/mL)[1].

-

Sample Solution: Accurately weigh and dissolve the nalbuphine sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

-

Forced Degradation Sample: To generate 2,2'-Bis(nalbuphine), reflux a solution of nalbuphine in 50% hydrogen peroxide for 6 hours. This will result in significant degradation of nalbuphine to its oxidative degradants, including 2,2'-Bis(nalbuphine).

-

-

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

-

Identify the 2,2'-Bis(nalbuphine) peak in the sample chromatogram based on its relative retention time of approximately 1.4-1.6 compared to the main nalbuphine peak.

-

Quantify the amount of 2,2'-Bis(nalbuphine) in the sample using the calibration curve generated from the standard solutions.

-

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the detection of trace levels of 2,2'-Bis(nalbuphine) and for confirmatory analysis. The following protocol is adapted from methods developed for nalbuphine and can be applied to its dimer.

Quantitative Data Summary (UPLC-MS/MS for Nalbuphine - Adaptable for 2,2'-Bis(nalbuphine))

| Parameter | Nalbuphine |

| Linearity Range | 0.1 - 500 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] |

| Accuracy | 94.07% to 105.34%[3] |

| Precision (Intra- and Inter-day) | < 10.67%[3] |

Experimental Protocol: UPLC-MS/MS

-

Chromatographic and Mass Spectrometric System:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nalbuphine: m/z 358.4 → 340.1[3].

-

2,2'-Bis(nalbuphine) (Predicted): The precursor ion would be [M+H]+ at approximately m/z 713.4. Product ions would need to be determined by infusion of a pure standard, but would likely correspond to fragments of the monomeric units.

-

-

Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage for maximum signal intensity.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of 2,2'-Bis(nalbuphine) reference standard in a suitable solvent (e.g., methanol). Prepare working standards by serial dilution in the mobile phase to cover the desired concentration range.

-

Sample Solution: Dissolve the nalbuphine sample in the mobile phase to a suitable concentration. Further dilution may be necessary to fall within the linear range of the assay.

-

-

Analysis Procedure:

-

Equilibrate the UPLC-MS/MS system.

-

Inject the blank, standards, and sample solutions.

-

Monitor the specified MRM transitions for nalbuphine and 2,2'-Bis(nalbuphine).

-

Quantify 2,2'-Bis(nalbuphine) using the calibration curve.

-

Experimental Workflows

Caption: General workflow for sample preparation and analysis.

Logical Relationship for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2,2'-Bis(nalbuphine)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nalbuphine is a semi-synthetic opioid analgesic with mixed agonist-antagonist properties. During its synthesis, storage, or under stress conditions, various impurities and degradation products can form. One such potential impurity is 2,2'-Bis(nalbuphine), a dimer of the active pharmaceutical ingredient (API).[1] The presence of such impurities can impact the safety and efficacy of the final drug product. Therefore, a robust analytical method is required to separate and quantify 2,2'-Bis(nalbuphine) in the presence of nalbuphine and other related substances. This application note details the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,2'-Bis(nalbuphine). The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]

Physicochemical Properties of Analytes

A summary of the relevant physicochemical properties of nalbuphine and 2,2'-Bis(nalbuphine) is presented below. These properties are crucial for selecting the appropriate chromatographic conditions.

| Property | Nalbuphine | 2,2'-Bis(nalbuphine) | Reference |

| Molecular Formula | C21H27NO4 | C42H52N2O8 | [6] |

| Molecular Weight | 357.44 g/mol | 712.9 g/mol | [6] |

| pKa | ~8.7 | Predicted: 8.40±0.60 | [7] |

| UV λmax | ~210 nm, ~285 nm | Not explicitly found, but expected to be similar to nalbuphine | [8] |

Experimental Protocols

HPLC Method Development Protocol

This protocol outlines the steps for developing a selective and sensitive HPLC method for the quantification of 2,2'-Bis(nalbuphine).

1.1. Materials and Reagents

-

Nalbuphine Hydrochloride Reference Standard

-

2,2'-Bis(nalbuphine) Reference Standard (if available) or a stressed sample of nalbuphine known to contain the dimer.[6]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (Analytical grade)

-

Formic Acid (or Glacial Acetic Acid) (Analytical grade)

-

Water (HPLC grade)

1.2. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

1.3. Preparation of Solutions

-

Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

-

Standard Stock Solution of Nalbuphine: Accurately weigh and dissolve an appropriate amount of nalbuphine hydrochloride in the diluent to obtain a concentration of 1 mg/mL.

-

Standard Stock Solution of 2,2'-Bis(nalbuphine): If a reference standard is available, prepare a stock solution of 0.1 mg/mL in the diluent. If not, a stressed sample (e.g., oxidative degradation) of nalbuphine can be used to identify the 2,2'-Bis(nalbuphine) peak.[1]

-

Working Standard and Spiked Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the diluent to cover the expected concentration range of the impurity. For specificity and accuracy, spike the nalbuphine standard solution with a known concentration of 2,2'-Bis(nalbuphine).

1.4. Chromatographic Conditions

Based on existing methods for nalbuphine and related compounds, the following starting conditions are proposed.[8][9][10]

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile |

| Gradient Elution | See table below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 80 | 20 |

| 20 | 40 | 60 |

| 25 | 40 | 60 |

| 26 | 80 | 20 |

| 30 | 80 | 20 |

1.5. Method Optimization

-

Column Selection: Test different C18 and other stationary phases (e.g., Phenyl-Hexyl) to achieve optimal selectivity between nalbuphine and 2,2'-Bis(nalbuphine).

-

Mobile Phase pH: Evaluate the effect of pH on the retention and peak shape of the analytes. A pH range of 3-6 is a good starting point for these basic compounds.

-

Organic Modifier: Compare acetonitrile and methanol as the organic component of the mobile phase to assess their impact on selectivity.

-

Gradient Profile: Adjust the gradient slope and duration to ensure adequate separation of all relevant peaks and minimize run time.

Caption: Workflow for HPLC Method Development.

Method Validation Protocol

The finalized HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][4] The validation will include the following parameters:

2.1. System Suitability Before each validation run, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%, the tailing factor is less than 2.0, and the theoretical plates are greater than 2000.

2.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Protocol: Analyze a blank (diluent), a nalbuphine standard, a 2,2'-Bis(nalbuphine) standard, and a spiked sample containing both. Additionally, perform forced degradation studies on nalbuphine to generate potential degradation products.[11]

-

Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 24 hours.

-

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

-

-

Acceptance Criteria: The 2,2'-Bis(nalbuphine) peak should be free from interference from the nalbuphine peak and any degradation products. Peak purity analysis using a PDA detector should confirm the homogeneity of the peak.

2.3. Linearity

-

Protocol: Prepare at least five concentrations of 2,2'-Bis(nalbuphine) ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. Inject each concentration in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

2.4. Accuracy

-

Protocol: Perform recovery studies by spiking a nalbuphine solution with 2,2'-Bis(nalbuphine) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

2.5. Precision

-

Repeatability (Intra-day Precision): Analyze six replicate samples of 2,2'-Bis(nalbuphine) at 100% of the target concentration on the same day.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

-

Acceptance Criteria: The RSD for the peak areas should be ≤ 2.0%.

2.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

-

LOD ≈ 3.3 × (σ / S)

-

LOQ ≈ 10 × (σ / S) (Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

-

-

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

2.7. Robustness

-

Protocol: Intentionally vary critical method parameters and observe the effect on the results. Parameters to vary include:

-

Flow rate (± 0.1 mL/min)

-